molecular formula C12H18N2 B3023048 2-(3-Methylpiperidin-1-yl)aniline CAS No. 252758-93-3

2-(3-Methylpiperidin-1-yl)aniline

Cat. No. B3023048
CAS RN: 252758-93-3
M. Wt: 190.28 g/mol
InChI Key: ODFNRXOCZNMLRU-UHFFFAOYSA-N
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Description

“2-(3-Methylpiperidin-1-yl)aniline” is a chemical compound with the molecular formula C12H18N2 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline is a prototypical aromatic amine and is a precursor to many industrial chemicals .


Synthesis Analysis

Piperidines, which include “this compound”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered piperidine ring with a methyl group at the 3rd position and an aniline group at the 2nd position . The molecular weight of this compound is 190.28 .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Remedial Technologies for Aniline Derivatives

Aniline and its derivatives, including 2-(3-Methylpiperidin-1-yl)aniline, are significant due to their extensive use in industries like pharmaceuticals and dyes. These compounds, present in industrial waste streams, pose environmental and public health risks. Remediation technologies are crucial for their elimination. Advanced Oxidation Processes (AOPs) have been identified as the most cost-effective and efficient methods for treating wastewater containing aniline derivatives. The focus has been on addressing the environmental impacts of these compounds, ensuring their safe and sustainable use in industrial applications (Chaturvedi & Katoch, 2020).

Synthesis and Biological Properties of Aniline Derivatives

2-(Azolyl)anilines, a category which encompasses compounds like this compound, have been extensively studied for their synthesis methods, cyclocondensation reactions, and biological properties. These compounds have shown promise as effective nucleophiles in cyclocondensation reactions. Additionally, some derivatives have exhibited significant biological activity, marking them as compounds of interest in various scientific fields (Antypenko et al., 2017).

Chemical Fixation of CO2 with Aniline Derivatives

The chemical fixation of CO2 with aniline derivatives represents a novel and environmentally friendly approach in organic synthesis. Aniline derivatives, including this compound, are utilized in reactions with CO2 to produce functionalized azole compounds. This process not only addresses the challenges of CO2 accumulation but also offers a sustainable pathway for synthesizing valuable chemicals, highlighting the dual environmental and industrial benefits of these reactions (Vessally et al., 2017).

Genotoxic and Carcinogenic Potential of Aniline Derivatives

The genotoxic and carcinogenic potentials of aniline and its derivatives have been a subject of study, considering their widespread industrial use. While the majority of studies indicate that aniline derivatives like this compound do not induce gene mutations, their potential to induce chromosomal damage at high dose levels has been observed. Understanding the toxicological profile of these compounds is crucial for ensuring their safe use and managing potential health risks (Bomhard & Herbold, 2005).

Future Directions

Piperidines, including “2-(3-Methylpiperidin-1-yl)aniline”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of new synthesis methods and the discovery of new biological applications of piperidine derivatives are important future directions .

Mechanism of Action

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-5-4-8-14(9-10)12-7-3-2-6-11(12)13/h2-3,6-7,10H,4-5,8-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFNRXOCZNMLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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